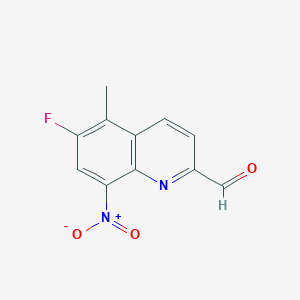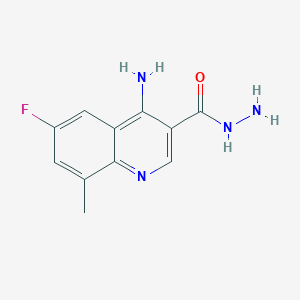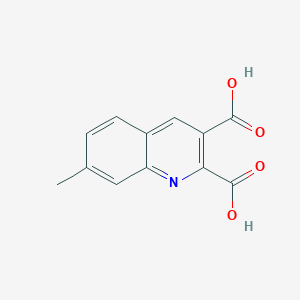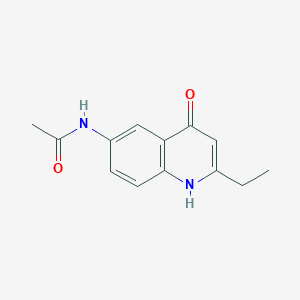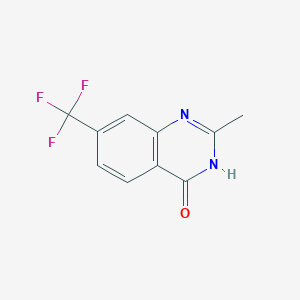
4-fluoro-7-methyl-2-pyridin-2-yl-2,3-dihydro-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Fluoro-7-methyl-2-(pyridin-2-yl)indoline is a heterocyclic compound that belongs to the indoline family. Indoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a fluorine atom and a pyridine ring in the structure of 4-Fluoro-7-methyl-2-(pyridin-2-yl)indoline enhances its chemical properties, making it a valuable compound for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-7-methyl-2-(pyridin-2-yl)indoline can be achieved through several synthetic routes. One common method involves the reaction of 4-fluoroaniline with 2-bromo-7-methylindole in the presence of a palladium catalyst. The reaction is typically carried out under mild conditions, such as room temperature, and in the presence of a base like potassium carbonate. The resulting intermediate is then subjected to a cyclization reaction to form the desired indoline derivative.
Industrial Production Methods
In an industrial setting, the production of 4-Fluoro-7-methyl-2-(pyridin-2-yl)indoline may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, the purification of the compound can be achieved through techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
4-Fluoro-7-methyl-2-(pyridin-2-yl)indoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole derivatives.
Reduction: Reduction reactions can convert the compound into its reduced form, such as 4-fluoro-7-methyl-2-(pyridin-2-yl)indoline-3-ol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various indole derivatives, which can be further functionalized for specific applications.
科学的研究の応用
4-Fluoro-7-methyl-2-(pyridin-2-yl)indoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits biological activities, making it a candidate for drug discovery and development.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.
Industry: The compound is used in the development of materials with specific properties, such as fluorescence or conductivity.
作用機序
The mechanism of action of 4-Fluoro-7-methyl-2-(pyridin-2-yl)indoline involves its interaction with molecular targets, such as enzymes or receptors. The presence of the fluorine atom and the pyridine ring enhances its binding affinity and selectivity. The compound can modulate various biological pathways, leading to its observed effects.
類似化合物との比較
Similar Compounds
- 4-Fluoro-7-methyl-2-(4-pyridinyl)indoline
- 4-Fluoro-7-methyl-2-(3-pyridinyl)indoline
- 4-Fluoro-7-methyl-2-(5-pyridinyl)indoline
Uniqueness
4-Fluoro-7-methyl-2-(pyridin-2-yl)indoline is unique due to the specific positioning of the fluorine atom and the pyridine ring, which enhances its chemical and biological properties. This unique structure allows for specific interactions with biological targets, making it a valuable compound for various applications.
特性
CAS番号 |
595545-06-5 |
|---|---|
分子式 |
C14H13FN2 |
分子量 |
228.26 g/mol |
IUPAC名 |
4-fluoro-7-methyl-2-pyridin-2-yl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C14H13FN2/c1-9-5-6-11(15)10-8-13(17-14(9)10)12-4-2-3-7-16-12/h2-7,13,17H,8H2,1H3 |
InChIキー |
KADVVAQNOMSUFZ-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=C(C=C1)F)CC(N2)C3=CC=CC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Chloro-1-(trimethylsilyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11878536.png)
